2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid
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Overview
Description
Fmoc-Glu(Edans)-OH is a compound that belongs to the class of Fmoc-modified amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a protective group used in peptide synthesis to protect the amino group of amino acids. Glutamic acid is an amino acid that plays a crucial role in various biochemical processes. Edans, or 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid, is a fluorescent dye used in various biochemical applications. The combination of these components results in a compound with unique properties suitable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(Edans)-OH typically involves the following steps:
Protection of Glutamic Acid: The carboxyl group of glutamic acid is protected using a suitable protecting group, such as a t-butyl ester.
Coupling with Edans: The protected glutamic acid is then coupled with Edans using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Fmoc Protection: The amino group of the resulting compound is protected using the Fmoc group. This step involves the reaction of the compound with Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA).
Deprotection: The protecting groups are removed under acidic conditions to yield the final product, Fmoc-Glu(Edans)-OH.
Industrial Production Methods
Industrial production of Fmoc-Glu(Edans)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu(Edans)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, resulting in the free amino group.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Fluorescence Reactions: The Edans moiety exhibits fluorescence properties, making it useful in various fluorescence-based assays.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or HATU in the presence of a base like DIPEA.
Fluorescence: Excitation at 336 nm and emission at 490 nm.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Conjugates: Coupling with other amino acids or peptides results in peptide conjugates with fluorescent properties.
Scientific Research Applications
Chemistry
Fmoc-Glu(Edans)-OH is used in peptide synthesis as a building block for the preparation of fluorescently labeled peptides. These peptides are valuable tools in studying protein-protein interactions, enzyme kinetics, and cellular processes.
Biology
In biological research, Fmoc-Glu(Edans)-OH is used to label peptides and proteins for fluorescence-based assays. It helps in tracking the localization and dynamics of biomolecules within cells.
Medicine
The compound is used in the development of diagnostic assays and imaging techniques. Fluorescently labeled peptides are used in the detection of specific biomolecules and in imaging studies to monitor disease progression.
Industry
In the pharmaceutical industry, Fmoc-Glu(Edans)-OH is used in the development of new drugs and therapeutic agents. It is also used in quality control processes to ensure the purity and efficacy of peptide-based drugs.
Mechanism of Action
The mechanism of action of Fmoc-Glu(Edans)-OH is primarily based on its ability to act as a fluorescent probe. The Edans moiety absorbs light at a specific wavelength and emits fluorescence, allowing for the detection and quantification of labeled peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, ensuring the correct sequence and structure of the final peptide.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(Trp)-OH: Another Fmoc-protected glutamic acid derivative with tryptophan as the fluorescent moiety.
Fmoc-Glu(Dansyl)-OH: A similar compound with dansyl as the fluorescent dye.
Fmoc-Glu(FITC)-OH: A compound with fluorescein isothiocyanate as the fluorescent label.
Uniqueness
Fmoc-Glu(Edans)-OH is unique due to the specific fluorescence properties of the Edans moiety. It offers distinct advantages in terms of sensitivity and specificity in fluorescence-based assays. The combination of Fmoc protection and Edans labeling makes it a versatile tool in peptide synthesis and biochemical research.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O8S/c36-30(34-18-17-33-27-13-5-12-25-24(27)11-6-14-29(25)44(40,41)42)16-15-28(31(37)38)35-32(39)43-19-26-22-9-3-1-7-20(22)21-8-2-4-10-23(21)26/h1-14,26,28,33H,15-19H2,(H,34,36)(H,35,39)(H,37,38)(H,40,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYLYODKLGEPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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